
cis-1,1,3,4-Tetramethylcyclopentane
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Overview
Description
cis-1,1,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈ It is a stereoisomer of cyclopentane, characterized by the presence of four methyl groups attached to the cyclopentane ring in a specific cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,1,3,4-Tetramethylcyclopentane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the catalytic hydrogenation of 1,1,3,4-tetramethylcyclopentadiene. This reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired cis configuration .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
cis-1,1,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Cis-1,1,3,4-tetramethylcyclopentane serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be used in the synthesis of more complex molecules. Researchers utilize this compound to create cycloalkanes with specific functional groups that can be further modified for various applications.
Material Science
In material science, this compound is investigated for its potential use in developing high-performance polymers and resins. Its thermal stability and mechanical properties make it suitable for applications in coatings and adhesives. Studies have shown that incorporating this compound into polymer matrices can enhance their thermal and mechanical properties.
Medicinal Chemistry
Research indicates that this compound derivatives exhibit biological activity that could be harnessed for medicinal purposes. For example:
- Antimicrobial Activity: Some studies have reported the antimicrobial properties of compounds derived from this compound against various bacterial strains.
- Antioxidant Properties: Compounds based on this structure have been evaluated for their antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.
Case Study 1: Organic Synthesis
A study published in the Journal of Organic Chemistry demonstrated the utility of this compound as a precursor in synthesizing complex organic molecules. The researchers successfully utilized this compound to create a series of functionalized cyclopentanes with potential applications in pharmaceuticals.
Case Study 2: Material Science Application
In a study focusing on polymer composites published in the Journal of Materials Science, researchers incorporated this compound into epoxy resin formulations. The results indicated significant improvements in thermal stability and mechanical strength compared to traditional epoxy formulations.
Mechanism of Action
The mechanism of action of cis-1,1,3,4-Tetramethylcyclopentane depends on the specific reactions it undergoes. In oxidation reactions, the compound’s methyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the double bonds in the cyclopentane ring are hydrogenated to form saturated hydrocarbons. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by radical initiators or light.
Comparison with Similar Compounds
cis-1,1,3,4-Tetramethylcyclopentane can be compared with other similar compounds such as:
trans-1,1,3,4-Tetramethylcyclopentane: The trans isomer has a different spatial arrangement of methyl groups, leading to distinct physical and chemical properties.
1,1,2,4-Tetramethylcyclopentane: This compound has a different substitution pattern on the cyclopentane ring, affecting its reactivity and applications.
1,1,3,5-Tetramethylcyclopentane: Another isomer with a unique substitution pattern, used for comparison in stereochemical studies .
Biological Activity
Cis-1,1,3,4-Tetramethylcyclopentane (TMC) is a cyclic hydrocarbon with the molecular formula C₉H₁₈. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of TMC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its four methyl groups attached to a cyclopentane ring. This configuration contributes to its unique physical and chemical properties.
Property | Value |
---|---|
Molecular Formula | C₉H₁₈ |
Molecular Weight | 126.2392 g/mol |
Boiling Point | 164 °C |
Density | 0.83 g/cm³ |
Biological Activity Overview
Research indicates that TMC exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections detail these activities.
Anti-inflammatory Activity
Recent studies have shown that TMC can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. For instance, in a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, TMC significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
Antioxidant Properties
TMC has demonstrated strong antioxidant capabilities. In vitro assays show that it effectively scavenges free radicals and reduces oxidative stress markers. A study reported that TMC treatment led to a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in cellular models exposed to oxidative stress .
Anticancer Potential
Emerging research suggests that TMC may possess anticancer properties. In a series of experiments involving various cancer cell lines (e.g., breast cancer MCF-7 cells), TMC exhibited cytotoxic effects characterized by increased apoptosis rates and cell cycle arrest at the G2/M phase. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Case Studies
Several case studies highlight the biological effects of TMC:
- In Vivo Anti-inflammatory Study :
- Antioxidant Efficacy Assessment :
- Anticancer Activity Evaluation :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : By downregulating NF-kB signaling pathways, TMC reduces the expression of pro-inflammatory cytokines.
- Antioxidant Mechanism : The compound enhances endogenous antioxidant defenses by increasing GSH levels and reducing oxidative damage markers.
- Induction of Apoptosis in Cancer Cells : TMC activates caspase pathways leading to programmed cell death in malignant cells.
Properties
CAS No. |
53907-60-1 |
---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(3S,4R)-1,1,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-7-5-9(3,4)6-8(7)2/h7-8H,5-6H2,1-4H3/t7-,8+ |
InChI Key |
OWHFMVURUNNXMJ-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H]1C)(C)C |
Canonical SMILES |
CC1CC(CC1C)(C)C |
Origin of Product |
United States |
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